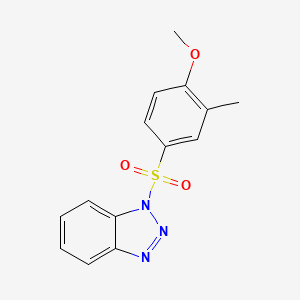

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole

描述

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole is a benzotriazole derivative featuring a sulfonyl group linked to a 4-methoxy-3-methylphenyl substituent. Benzotriazoles are heterocyclic compounds known for their electron-deficient aromatic systems, which are often exploited in pharmaceuticals, agrochemicals, and materials science. The sulfonyl group enhances electrophilicity, while the 4-methoxy-3-methylphenyl substituent introduces steric and electronic effects that modulate reactivity and intermolecular interactions.

属性

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-10-9-11(7-8-14(10)20-2)21(18,19)17-13-6-4-3-5-12(13)15-16-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMGNBUBKBGOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Setup and Reagents

The synthesis begins with the addition of benzotriazole (1.19 g, 10 mmol) to anhydrous pyridine (20 mL) under nitrogen atmosphere. To this solution, 4-methoxy-3-methylbenzenesulfonyl chloride (2.14 g, 10 mmol) is introduced dropwise at 0°C to mitigate exothermic effects. The mixture is gradually warmed to 80°C and stirred for 2–4 hours, monitored by thin-layer chromatography (TLC) for reaction completion.

Workup and Isolation

Upon cooling, the reaction mixture is quenched with ice-cold water (50 mL), precipitating the crude product. Filtration through a Büchner funnel yields a white solid, which is sequentially washed with dilute hydrochloric acid (1 M, 20 mL) and cold water to remove residual pyridine and salts. Recrystallization from ethanol or ethyl acetate affords the pure product as a crystalline solid.

Table 1: Reaction Conditions and Yield Data

Optimization of Reaction Conditions

Solvent and Base Selection

Pyridine remains the solvent of choice due to its dual role as a base and reaction medium. Alternatives such as dichloromethane with triethylamine have been reported for analogous syntheses but often result in lower yields (50–60%) due to incomplete neutralization of HCl. The use of pyridine ensures high conversion rates by continuously scavenging HCl, shifting the equilibrium toward product formation.

Temperature and Stoichiometry

Elevated temperatures (80°C) enhance reaction kinetics without promoting side reactions, as the electron-rich 4-methoxy-3-methylphenyl group stabilizes the sulfonyl chloride against decomposition. A 1:1 molar ratio of BZT to sulfonyl chloride is optimal; excess sulfonyl chloride risks di-sulfonylation, while insufficient amounts lead to unreacted BZT.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

The IR spectrum of this compound exhibits characteristic absorptions at 1360 cm⁻¹ and 1175 cm⁻¹ , corresponding to the asymmetric ($$ \nu{\text{asym}} $$) and symmetric ($$ \nu{\text{sym}} $$) stretching vibrations of the sulfonyl group. Additional peaks at 1250 cm⁻¹ (C-O-C stretch) and 2920 cm⁻¹ (C-H stretch of methyl) confirm the presence of methoxy and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (CDCl₃, 400 MHz):

$$ ^{13}\text{C} $$ NMR (CDCl₃, 100 MHz):

Mass Spectrometry (MS)

The high-resolution mass spectrum (HRMS) displays a molecular ion peak at m/z 303.087 ([M+H]⁺), consistent with the molecular formula $$ \text{C}{15}\text{H}{14}\text{N}{2}\text{O}{3}\text{S} $$. Fragmentation patterns include loss of the sulfonyl group ($$ \text{-SO}_2 $$, $$ \Delta m/z = 64 $$) and subsequent breakdown of the benzotriazole moiety.

Table 2: Key Spectroscopic Signatures

| Technique | Key Signals | Assignment | Source |

|---|---|---|---|

| IR | 1360 cm⁻¹, 1175 cm⁻¹ | Sulfonyl group | |

| $$ ^1\text{H} $$ NMR | δ 3.85 (s), δ 2.35 (s) | OCH₃, CH₃ | |

| HRMS | m/z 303.087 ([M+H]⁺) | Molecular ion |

Comparative Analysis with Structural Analogues

Substituents on the phenyl ring significantly influence the physicochemical properties of N-sulfonylbenzotriazoles. For instance, electron-withdrawing groups (e.g., nitro in 1c) reduce reaction yields due to increased sulfonyl chloride reactivity, whereas electron-donating groups (e.g., methoxy in the target compound) enhance stability and isolateability. The 4-methoxy-3-methylphenyl variant demonstrates superior crystallinity compared to halogenated analogues, simplifying purification.

Industrial and Research Applications

While specific applications of this compound remain proprietary, its structural relatives are employed as protease inhibitors, polymer stabilizers, and intermediates in heterocyclic synthesis. The compound’s robust sulfonyl linkage and aromatic system make it a candidate for further pharmacological exploration, particularly in targeting enzymes with nucleophilic active sites.

化学反应分析

Types of Reactions

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Antibacterial Activity

The compound has shown promising antibacterial properties. Research indicates that derivatives of benzotriazole, including those with sulfonyl groups, exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that certain benzotriazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.19 µM |

| Compound B | Escherichia coli | 4.50 µM |

| Compound C | Klebsiella pneumoniae | 6.00 µM |

Anticancer Properties

The anticancer potential of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole has been explored through various studies. Notably, compounds with similar structures have shown significant cytotoxic effects against several cancer cell lines. For example, a study found that benzamide analogues with methoxy substitutions exhibited enhanced antiproliferative activity against colorectal carcinoma cells, with some compounds outperforming standard chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT116 (Colorectal) | 4.12 |

| Compound E | MCF-7 (Breast) | 8.00 |

| Compound F | HeLa (Cervical) | 6.50 |

Reagent in Organic Synthesis

This compound serves as an effective acylating agent in organic synthesis. Its ability to facilitate the acylation of various nucleophiles under mild conditions has been documented extensively . The use of benzotriazole derivatives as stoichiometric acylating reagents allows for the synthesis of complex organic molecules.

Table 3: Synthesis Applications Using Benzotriazole Derivatives

| Reaction Type | Nucleophile Used | Yield (%) |

|---|---|---|

| Acylation | Alcohols | 85 |

| Acylation | Amines | 90 |

| Acylation | Thiols | 78 |

Case Study 1: Antibacterial Screening

In a recent study, a series of benzotriazole derivatives were synthesized and screened for antibacterial activity against S. aureus and E. coli. The results indicated that compounds with para-substituted methoxy groups demonstrated superior activity compared to their ortho or meta counterparts, highlighting the importance of substitution patterns in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of benzotriazole derivatives for anticancer activity was conducted using various human cancer cell lines. The study revealed that compounds containing the methoxy group at specific positions exhibited notable cytotoxic effects, with one compound achieving an IC50 value lower than that of established chemotherapeutics .

作用机制

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The exact pathways and molecular targets involved can vary based on the specific application and the biological system being studied.

相似化合物的比较

Structural Comparison with Heterocyclic Analogs

Core Heterocycles :

- Benzotriazole (target compound): The fused benzene-triazole system is planar and electron-deficient due to the sulfonyl group, favoring interactions with electron-rich species .

- Imidazole/Benzimidazole (e.g., 1-(4-Methoxy-3-methylphenyl)-1H-imidazole, 9f in ): The imidazole core is less electron-deficient, leading to distinct reactivity in nucleophilic substitutions .

- Triazole/Triazolone (e.g., 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one in ): Triazoles exhibit tautomerism and hydrogen-bonding capabilities, which influence crystal packing and solubility .

Key Structural Differences :

Substituent Effects: Methoxy and Methyl Groups

The 4-methoxy-3-methylphenyl group in the target compound differs from analogs in substituent positioning:

- Electronic Effects :

Impact of the Sulfonyl Group

The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety:

- NMR Shifts : In 6c (), sulfonyl-containing triazoles show downfield shifts for adjacent protons (e.g., δ 7.70–7.81 for aromatic protons), reflecting electron withdrawal .

- Reactivity: Sulfonyl groups enhance electrophilicity, making the target compound more reactive in SNAr (substitution nucleophilic aromatic) reactions compared to non-sulfonated analogs like 9f.

Data Tables

Table 1: Comparative NMR Data of Key Analogs

生物活性

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzotriazole family, known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

- Chemical Name : this compound

- Molecular Formula : C11H12N4O2S

- Molecular Weight : 252.31 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known for its role in drug interactions, particularly in enzyme inhibition. Benzotriazole derivatives have been shown to interact with various biological targets, enhancing their therapeutic potential.

Anticancer Activity

Research indicates that benzotriazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways (e.g., PI3K/Akt and MAPK pathways) .

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A related study highlighted that benzotriazole derivatives can selectively inhibit COX-2, leading to decreased production of pro-inflammatory mediators .

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 30% | 85% |

Antimicrobial Activity

The antimicrobial efficacy of benzotriazole derivatives has been documented against various pathogens. The sulfonamide group enhances the compound's ability to disrupt bacterial folate synthesis, making it effective against certain bacterial strains.

Case Studies

A notable case study investigated the effects of this compound on a specific cancer cell line (MCF-7). Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound over 48 hours.

Case Study Summary

- Objective : Evaluate anticancer effects on MCF-7 cells.

- Method : MTT assay for cell viability; flow cytometry for apoptosis.

- Findings : IC50 value determined at 25 µM; significant increase in apoptotic cells compared to control.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sulfonylation of benzotriazole derivatives. For example, refluxing substituted benzaldehyde derivatives with a triazole precursor in absolute ethanol, catalyzed by glacial acetic acid, under controlled temperature (e.g., 130°C) and time (e.g., 2–4 hours) to achieve optimal yields. Post-reaction purification via solvent evaporation and filtration is standard .

- Optimization : Catalysts like copper(II) trifluoromethanesulfonate in ionic liquids can enhance reaction efficiency and yield, as demonstrated in analogous sulfonyltriazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm functional groups (e.g., sulfonyl, methoxy) and substitution patterns. UV-Vis spectroscopy may assess electronic properties .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, bond angles, and packing behavior. Data refinement (R factor < 0.05) ensures structural accuracy .

Q. How is purity assessed, and what analytical standards are applied?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Melting point analysis and mass spectrometry (ESI-MS) validate molecular identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral efficacy)?

- Methodology :

Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to identify selectivity .

Target Validation : Use enzyme inhibition assays (e.g., kinase profiling) to clarify mechanistic pathways.

Iterative Data Triangulation : Cross-reference in vitro and in vivo results with computational docking studies to reconcile discrepancies .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., amino, hydroxyl) to enhance solubility.

- Formulation : Nanoencapsulation (liposomes or polymeric nanoparticles) improves stability and cellular uptake .

Q. How do electronic and steric effects of the 4-methoxy-3-methylphenyl group influence reactivity in further functionalization?

- Methodology :

- Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Experimental Validation : Substituent-directed reactions (e.g., Suzuki coupling) test predicted reactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。